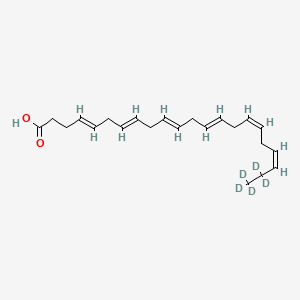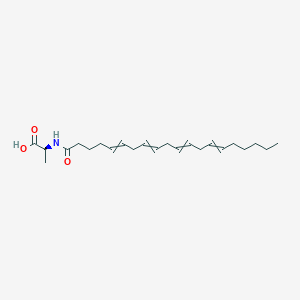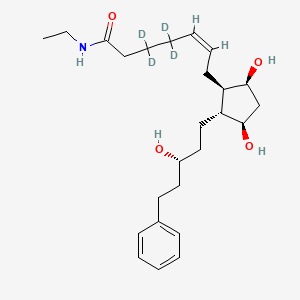
Latanoprost ethyl amide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Latanoprost ethyl amide-d4 is a deuterated analog of latanoprost ethyl amide, a prostaglandin F-series analog. It is primarily used as an internal standard for the quantification of latanoprost ethyl amide in various analytical applications, such as gas chromatography and liquid chromatography-mass spectrometry . The compound contains four deuterium atoms at specific positions, which makes it useful in precise analytical measurements.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of latanoprost ethyl amide-d4 involves several steps, starting from a chiral precursor such as Corey lactone diol. The synthetic route typically includes Swern oxidation, allylic reduction, and Wittig reaction conditions . Reduction of keto and alkene functional groups is achieved in a single step using a low-cost catalyst like nickel chloride and sodium borohydride in methanol . This method provides high stereoselectivity and improved yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography to achieve the desired deuterium incorporation and chemical purity.
Análisis De Reacciones Químicas
Types of Reactions
Latanoprost ethyl amide-d4 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of keto groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, with typical conditions involving specific temperatures, solvents, and reaction times.
Major Products
The major products formed from these reactions depend on the specific transformation. For example, oxidation of hydroxyl groups results in ketones or aldehydes, while reduction of keto groups yields hydroxyl derivatives.
Aplicaciones Científicas De Investigación
Latanoprost ethyl amide-d4 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in gas chromatography and liquid chromatography-mass spectrometry for the quantification of latanoprost ethyl amide.
Biology: Studied for its effects on ocular tissues and its potential use in treating conditions like glaucoma.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics in ocular treatments.
Industry: Utilized in the development of new prostaglandin analogs with improved therapeutic profiles.
Mecanismo De Acción
Latanoprost ethyl amide-d4 exerts its effects by mimicking the action of prostaglandin F2 alpha. It binds to prostaglandin receptors in ocular tissues, leading to increased aqueous humor outflow and reduced intraocular pressure . The compound’s deuterium atoms provide stability and allow for precise analytical measurements.
Comparación Con Compuestos Similares
Similar Compounds
Latanoprost: A non-deuterated analog used in ocular treatments.
Bimatoprost: Another prostaglandin analog with similar ocular hypotensive effects.
Travoprost: A prostaglandin analog used for reducing intraocular pressure.
Uniqueness
Latanoprost ethyl amide-d4 is unique due to its deuterium incorporation, which enhances its stability and makes it an ideal internal standard for analytical applications. Its slower hydrolysis pharmacokinetics compared to non-deuterated analogs provide distinct advantages in research and analytical settings .
Propiedades
Fórmula molecular |
C25H39NO4 |
|---|---|
Peso molecular |
421.6 g/mol |
Nombre IUPAC |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethylhept-5-enamide |
InChI |
InChI=1S/C25H39NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,20-24,27-29H,2,4,9,12-18H2,1H3,(H,26,30)/b8-3-/t20-,21+,22+,23-,24+/m0/s1/i4D2,9D2 |
Clave InChI |
KNXVTDOCIZLXFW-ZMIHYFCLSA-N |
SMILES isomérico |
[2H]C([2H])(CC(=O)NCC)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O |
SMILES canónico |
CCNC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




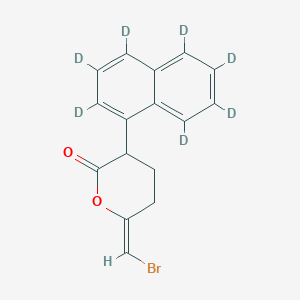

![5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(Z)-(16-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B10767542.png)

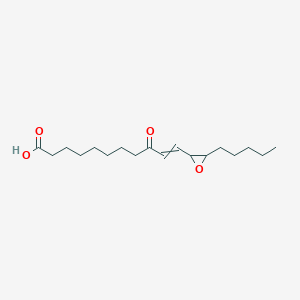
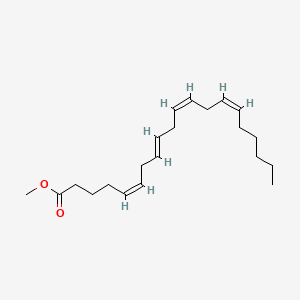

![(Z)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide](/img/structure/B10767575.png)


![Methyl 5-(4-methoxyphenyl)-4-[(E)-phenyldiazenyl]-1H-pyrazole-3-carboxylate](/img/structure/B10767584.png)
